Oregonin

Description

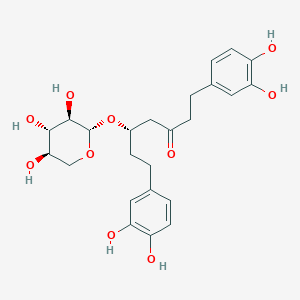

Structure

3D Structure

Properties

IUPAC Name |

(5S)-1,7-bis(3,4-dihydroxyphenyl)-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyheptan-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O10/c25-15(5-1-13-3-7-17(26)19(28)9-13)11-16(6-2-14-4-8-18(27)20(29)10-14)34-24-23(32)22(31)21(30)12-33-24/h3-4,7-10,16,21-24,26-32H,1-2,5-6,11-12H2/t16-,21+,22-,23+,24-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQRNEKDRSXYJIN-IRFILORWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OC(CCC2=CC(=C(C=C2)O)O)CC(=O)CCC3=CC(=C(C=C3)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H](CCC2=CC(=C(C=C2)O)O)CC(=O)CCC3=CC(=C(C=C3)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601318733 | |

| Record name | Oregonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55303-93-0 | |

| Record name | Oregonin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55303-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oregonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Oregonin: A Comprehensive Technical Guide to its Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oregonin, a diarylheptanoid glycoside, has garnered significant scientific interest due to its notable biological activities, including anti-inflammatory and anti-herbivory properties. This technical guide provides an in-depth exploration of the natural sources of oregonin, its biosynthetic pathway, and the experimental methodologies employed for its isolation and characterization. Quantitative data on oregonin concentration in various plant tissues are presented in a structured format for comparative analysis. Detailed experimental protocols for the extraction, purification, and structural elucidation of oregonin are outlined to facilitate further research. Furthermore, this guide includes diagrammatic representations of the oregonin biosynthetic pathway and a typical experimental workflow, rendered using the DOT language for clarity and reproducibility.

Natural Sources of Oregonin

Oregonin is predominantly found in plant species of the genus Alnus, commonly known as alder. Various parts of the alder tree, including the bark and leaves, have been identified as rich sources of this compound. The concentration of oregonin can vary depending on the specific Alnus species, the plant tissue, and even the developmental stage of the plant.

Quantitative Distribution of Oregonin

The following table summarizes the quantitative data on oregonin concentration found in various Alnus species and tissues, as reported in the scientific literature. This data is crucial for selecting the optimal plant material and extraction strategy for obtaining oregonin.

| Plant Species | Plant Part | Concentration (% dry weight) | Reference |

| Alnus rubra (Red Alder) | Juvenile Leaves | ~15-25% | [1] |

| Alnus rubra (Red Alder) | Mature Leaves | ~10-20% | [1] |

| Alnus rubra (Red Alder) | Juvenile Bark | ~5-15% | [1] |

| Alnus rubra (Red Alder) | Mature Bark | ~2-8% | [1] |

| Alnus formosana | Leaves | Not specified, but present | [2] |

| Alnus glutinosa | Bark | Not specified, but present | [3] |

| Alnus incana | Bark | Not specified, but present | [3] |

Biosynthesis of Oregonin

The biosynthesis of oregonin, a diarylheptanoid glycoside, is a multi-step process that begins with the general phenylpropanoid pathway and proceeds through the formation of a diarylheptanoid scaffold, followed by a glycosylation step. While the complete enzymatic pathway specific to oregonin has not been fully elucidated, a putative pathway can be constructed based on the well-established biosynthesis of similar compounds, such as curcumin, and general knowledge of glycosylation in plants.

The pathway initiates with the amino acid L-phenylalanine, which is converted to cinnamic acid and subsequently to p-coumaroyl-CoA, a key intermediate in the phenylpropanoid pathway. The diarylheptanoid backbone is then assembled through the iterative condensation of malonyl-CoA units with p-coumaroyl-CoA, a process catalyzed by a type III polyketide synthase, likely a curcuminoid synthase (CURS). This leads to the formation of the aglycone precursor of oregonin. The final step is the glycosylation of the diarylheptanoid aglycone, where a xylosyl group is transferred from a UDP-xylose donor to a hydroxyl group on the heptane chain. This reaction is catalyzed by a UDP-glycosyltransferase (UGT), specifically a xylosyltransferase.

Experimental Protocols

This section provides a detailed methodology for the isolation, purification, and structural elucidation of oregonin from Alnus species, synthesized from various published methods.

Isolation and Purification of Oregonin

The following protocol outlines a common laboratory-scale procedure for the extraction and purification of oregonin from alder bark.

3.1.1. Materials and Reagents

-

Dried and ground alder bark (e.g., Alnus rubra)

-

Methanol (MeOH), analytical grade

-

n-Butanol (n-BuOH), analytical grade

-

Distilled water

-

Sephadex LH-20 resin

-

Solvents for chromatography (e.g., methanol-water mixtures)

-

Rotary evaporator

-

Freeze-dryer

-

Chromatography columns

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

3.1.2. Extraction Procedure

-

Maceration: Suspend the dried, ground alder bark in methanol at a 1:10 (w/v) ratio. Macerate the mixture at room temperature for 48 hours with occasional agitation.

-

Filtration and Concentration: Filter the extract through cheesecloth and then filter paper to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude methanol extract.

-

Solvent Partitioning: Resuspend the crude extract in distilled water and perform liquid-liquid partitioning with an equal volume of n-butanol. Repeat the partitioning three times. Combine the n-butanol fractions and concentrate them using a rotary evaporator to yield a butanol-soluble fraction enriched in oregonin.

3.1.3. Purification Procedure

-

Sephadex LH-20 Column Chromatography: Dissolve the butanol-soluble fraction in a minimal amount of methanol. Load the solution onto a Sephadex LH-20 column pre-equilibrated with methanol. Elute the column with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol). Collect fractions and monitor them by thin-layer chromatography (TLC) or HPLC.

-

Preparative HPLC: Pool the fractions containing oregonin and further purify them using a preparative HPLC system equipped with a C18 column. Use an isocratic or gradient elution with a mobile phase of methanol and water. The exact conditions will need to be optimized based on the specific column and system used.

-

Final Product: Collect the purified oregonin fractions, concentrate them under reduced pressure, and then freeze-dry to obtain pure oregonin as a powder.

Structural Elucidation of Oregonin

The structural identity and purity of the isolated oregonin are confirmed using a combination of spectroscopic techniques.

3.2.1. Mass Spectrometry (MS)

-

Electrospray Ionization Mass Spectrometry (ESI-MS): This technique is used to determine the molecular weight of oregonin. In negative ion mode, oregonin typically shows a prominent ion corresponding to [M-H]⁻. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis by MS/MS provides structural information. The fragmentation pattern of oregonin will show characteristic losses of the xylose moiety and water molecules, as well as cleavages within the heptane chain, which helps to confirm the connectivity of the molecule.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of oregonin provides detailed information about the chemical environment of each proton in the molecule. Key signals include those from the aromatic protons of the two catechol rings, the aliphatic protons of the heptane chain, and the protons of the xylose sugar moiety. The coupling patterns and chemical shifts are characteristic of the oregonin structure.

-

¹³C NMR: The carbon-13 NMR spectrum shows distinct signals for each carbon atom in oregonin, including the aromatic carbons, the carbonyl carbon, the carbons of the heptane chain, and the carbons of the xylose unit.

-

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for the unambiguous assignment of all proton and carbon signals and for confirming the connectivity between different parts of the molecule.

-

COSY (Correlation Spectroscopy): Establishes proton-proton couplings within the same spin system, helping to trace the connectivity of the heptane chain and the sugar ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is essential for connecting the diarylheptanoid backbone to the xylose moiety.

-

Conclusion

This technical guide has provided a comprehensive overview of the natural sources, biosynthesis, and experimental methodologies related to the diarylheptanoid glycoside, oregonin. The presented quantitative data, detailed protocols, and pathway diagrams serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. Further research is warranted to fully elucidate the specific enzymes involved in the oregonin biosynthetic pathway and to explore the full therapeutic potential of this promising natural compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Enzymatic synthesis of glycosides: from natural O- and N-glycosides to rare C- and S-glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

oregonin chemical properties and characterization

A Technical Guide to the Chemical Properties and Characterization of Oregonin

For researchers, scientists, and drug development professionals, this document provides an in-depth overview of the chemical properties, characterization, and experimental protocols related to oregonin, a diarylheptanoid with notable biological activities.

Chemical and Physical Properties

Oregonin is a natural diarylheptanoid found in species such as the bark of Alnus incana (Grey Alder)[1]. Its core chemical and physical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₂₄H₃₀O₁₀ | [2] |

| Molecular Weight | 478.49 g/mol | [2][3] |

| CAS Number | 55303-93-0 | [1][3] |

| IUPAC Name | (5S)-1,7-bis(3,4-dihydroxyphenyl)-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyheptan-3-one | [2] |

| Synonyms | Oregonin, (S)-1,7-Bis(3,4-dihydroxyphenyl)-5-(((2S,3R,4S,5R)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)oxy)heptan-3-one | [2][4] |

| Appearance | Solid at room temperature | [3][5] |

| Melting Point | 53-56°C | [5] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1] To enhance solubility, heating to 37°C and ultrasonication may be employed[4]. | [1][4] |

| Storage | Store at -20°C in a sealed container, away from moisture. For stock solutions, it is recommended to store at -80°C for up to 6 months or at -20°C for up to 1 month. | [4] |

Spectroscopic and Analytical Characterization

The structural elucidation and confirmation of oregonin are achieved through various spectroscopic techniques.

| Technique | Observed Data | Source |

| Mass Spectrometry (MS) | LC-MS (Negative Ion Mode): Precursor ion [M-H]⁻ at m/z 477.3024.[2] LC-MS/MS: Product ions observed, confirming the fragmentation pattern.[6] Other MS: Adducts such as [M+NH₄]⁺ and [M+Na]⁺ have been reported.[2] | [2][6] |

| Nuclear Magnetic Resonance (NMR) | ¹H-NMR and ¹³C-NMR spectroscopy are essential for the complete structural assignment of the diarylheptanoid backbone and the glycosidic linkage. Two-dimensional NMR techniques (COSY, HSQC, HMBC) are used to confirm the connectivity of protons and carbons. | [7][8] |

| Infrared (IR) Spectroscopy | IR spectroscopy is used to identify the presence of key functional groups. Expected characteristic absorption bands include: O-H stretching (for hydroxyl groups), C=O stretching (for the ketone), C-O stretching (for ether and alcohol functionalities), and C=C stretching (for the aromatic rings). | [9][10][11] |

| Purity Assay | Purity is typically determined by High-Performance Liquid Chromatography with Mass Spectrometry and an Evaporative Light Scattering Detector (LC/MS-ELSD), with purities of ≥95% being commercially available. | [3] |

Experimental Protocols

Extraction and Purification of Oregonin from Alder Bark

This protocol is based on methods described for the enrichment and isolation of oregonin from natural sources[12].

Objective: To extract and purify oregonin from dried and ground alder bark (e.g., Alnus glutinosa or Alnus incana).

Materials:

-

Dried and ground alder bark

-

Tap water

-

Ethanol (96%)

-

Amberlite XAD-7 resin (or equivalent adsorbent resin)

-

Filter cloth and pleated filters

-

Heating apparatus with stirring capability

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Hot Water Extraction:

-

Mix 790 g of dried, ground alder bark with 4.5 liters of tap water.

-

Heat the mixture to boiling for 30 minutes with constant stirring.

-

Allow the mixture to cool for 30 minutes and then filter through a filter cloth to separate the extract from the solid plant material.

-

Repeat the extraction process two more times with 4.0 liters of water each time.

-

Combine the aqueous extracts, allow them to stand overnight, and then filter through a pleated filter to remove fine particulates.

-

-

Adsorption Chromatography:

-

Pack a chromatography column with 1 kg of Amberlite XAD-7 resin, previously washed with 8 liters of water.

-

Slowly pass the combined aqueous extract through the resin column. This step selectively binds mid-polar compounds like oregonin, while highly polar substances such as sugars and salts pass through.

-

Wash the resin four times with 5.0 liters of water each to remove any remaining non-adsorbed impurities.

-

-

Elution and Concentration:

-

Elute the bound compounds from the resin by washing it four times with 1.0 liter of 96% ethanol each.

-

Collect the ethanolic eluate.

-

Concentrate the ethanolic extract using a rotary evaporator under reduced pressure until a syrupy consistency is achieved.

-

-

Further Purification (Optional):

-

For higher purity, the concentrated extract can be subjected to further chromatographic steps, such as silica gel chromatography or preparative HPLC.

-

Characterization by LC-MS/MS

Objective: To confirm the identity and purity of the isolated oregonin.

Instrumentation:

-

Liquid Chromatography system coupled to a Tandem Mass Spectrometer (e.g., Thermo Finnigan LTQ).

-

C18 reverse-phase HPLC column.

-

Appropriate mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

Procedure:

-

Sample Preparation: Dissolve a small amount of the purified oregonin extract in a suitable solvent (e.g., methanol or DMSO) to a known concentration (e.g., 1 mg/mL).

-

Chromatographic Separation: Inject the sample onto the LC system. A gradient elution is typically used to separate oregonin from any remaining impurities.

-

Mass Spectrometric Analysis:

-

Perform the analysis in both positive and negative ion modes.

-

In negative ion mode, monitor for the deprotonated molecule [M-H]⁻ at an m/z of approximately 477.3[2].

-

In positive ion mode, monitor for adducts like [M+Na]⁺ or [M+NH₄]⁺.

-

Perform MS/MS analysis on the parent ion to obtain a characteristic fragmentation pattern, which can be compared to literature data for structural confirmation[6].

-

Biological Activity Assay: Anti-inflammatory Activity (NO Production)

Objective: To assess the anti-inflammatory potential of oregonin by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

-

Oregonin stock solution (dissolved in DMSO)

-

Lipopolysaccharide (LPS)

-

Griess Reagent

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Treatment:

-

Pre-treat the cells with various concentrations of oregonin (e.g., 1, 5, 10, 25 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known anti-inflammatory drug).

-

After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for 20-24 hours to induce an inflammatory response and NO production. Include an unstimulated control group.

-

-

Measurement of Nitric Oxide:

-

After incubation, collect the cell culture supernatant.

-

Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess Reagent, following the manufacturer's instructions. This typically involves mixing the supernatant with the Griess Reagent and measuring the absorbance at ~540 nm.

-

Generate a standard curve using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of NO production for each concentration of oregonin compared to the LPS-stimulated control.

-

Determine the IC₅₀ value, which is the concentration of oregonin required to inhibit NO production by 50%[13].

-

Visualizations

Experimental Workflows

Caption: Workflow for the extraction and purification of oregonin.

Caption: Workflow for the structural characterization of oregonin.

Signaling Pathway

Oregonin is known for its anti-inflammatory properties[1][3][14]. A common pathway involved in inflammation is the NF-κB signaling pathway. The following diagram illustrates a simplified representation of this pathway and a potential point of inhibition by an anti-inflammatory agent like oregonin.

Caption: Potential inhibition of the NF-κB signaling pathway by oregonin.

References

- 1. Oregonin | CAS:55303-93-0 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. Oregonin | C24H30O10 | CID 14707658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Oregonin ≥95% (LC/MS-ELSD) | 55303-93-0 [sigmaaldrich.com]

- 4. glpbio.com [glpbio.com]

- 5. Oregonin | Phenols | 55303-93-0 | Invivochem [invivochem.com]

- 6. researchgate.net [researchgate.net]

- 7. 1H-nmr studies on the structure of a new thionin from barley endosperm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 9. Infrared Spectra: IR Energy Activates Molecular Vibrations [sites.science.oregonstate.edu]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

- 12. DE10247476B4 - Process for enrichment and isolation of oregonin - Google Patents [patents.google.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. oregonin | 55303-93-0 [chemicalbook.com]

Diarylheptanoids from Alnus Species: A Technical Guide for Researchers and Drug Development Professionals

Introduction

The genus Alnus, commonly known as alder, comprises a variety of trees and shrubs belonging to the Betulaceae family. These plants have a rich history in traditional medicine for treating a range of ailments, including inflammatory conditions and infections. Modern phytochemical investigations have identified diarylheptanoids as a major class of bioactive secondary metabolites in Alnus species. These compounds, characterized by a 1,7-diphenylheptane skeleton, have garnered significant interest within the scientific community for their diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of diarylheptanoids from Alnus species, focusing on their chemical diversity, biological activities, and the experimental methodologies used for their study. The information is presented to support researchers, scientists, and drug development professionals in their efforts to explore the therapeutic potential of these natural products.

Quantitative Data on Diarylheptanoids from Alnus Species

The following tables summarize the quantitative data on the content and biological activities of diarylheptanoids isolated from various Alnus species. This information is crucial for comparative analysis and for identifying promising lead compounds for further investigation.

Table 1: Content of Selected Diarylheptanoids in Alnus Species

| Diarylheptanoid | Alnus Species | Plant Part | Method of Analysis | Concentration/Yield | Reference |

| Oregonin | Alnus glutinosa | Stem Bark | LC-DAD-ESI-MS/MS | 484.18 mg/g of dry extract | [1][2] |

| Hirsutenone | Alnus glutinosa | Stem Bark | LC-DAD-ESI-MS/MS | 33.71 mg/g of dry extract | [1][2] |

| Rubranoside B | Alnus glutinosa | Stem Bark | LC-DAD-ESI-MS/MS | 27.21 mg/g of dry extract | [1][2] |

| Hirsutanonol-5-O-glucoside | Alnus glutinosa | Stem Bark | LC-DAD-ESI-MS/MS | 13.95 mg/g of dry extract | [1][2] |

| Oregonin | Alnus incana | Bark | UPLC-MS/MS | Not specified | [3] |

| Hirsutanonol | Alnus hirsuta | Not specified | HPLC | Seasonal variation | [4] |

| Oregonin | Alnus japonica | Not specified | HPLC | Seasonal variation | [4] |

| Total Diarylheptanoids | Alnus glutinosa | Stem Bark | Gravimetric | 0.65 g/g of dry extract | [1][2] |

| Total Phenols | Alnus glutinosa | Stem Bark | Folin-Ciocalteu | 0.71 g GAE/g of dry extract | [1][2] |

| Extraction Yield | Alnus glutinosa | Stem Bark | Gravimetric | 24.36% | [2] |

| Extraction Yield | Alnus cremastogyne | Pods | Gravimetric | 5.20% - 17.40% (Ethyl Acetate) | [5] |

Table 2: Biological Activities of Diarylheptanoids and Extracts from Alnus Species (IC50 Values)

| Compound/Extract | Biological Activity | Assay/Cell Line | IC50 Value | Reference |

| Alnus glutinosa Stem Bark Extract | Antioxidant (DPPH) | DPPH Assay | 12.21 µg/mL | [1][2] |

| Alnus glutinosa Stem Bark Extract | Anti-inflammatory (Protease inhibition) | Protease Inhibition Assay | 5.47 µg/mL | [1][2] |

| Alnus glutinosa Stem Bark Extract | Anti-inflammatory (Albumin denaturation) | Albumin Denaturation Assay | 12.97 µg/mL | [1][2] |

| Alnus acuminata ssp. arguta Methanolic Extract Fraction (CME-3) | Anti-inflammatory | Carrageenan-induced rat paw edema | 60.8 mg/mL | [6][7] |

| Diarylheptanoid from Alnus formosana | Anti-inflammatory (NO production) | LPS-induced RAW 264.7 cells | 7.99 µM | [8] |

| Alnuside A from Alnus formosana | Anti-inflammatory (NO production) | LPS-induced RAW 264.7 cells | 8.08 µM | [8] |

| Hirsutenone | Cytotoxicity | Jurkat (Leukemia) | 11.37 µM | [9] |

| Oregonin | Cytotoxicity | Jurkat (Leukemia) | 22.16 µM | [9] |

| Alnus incana Dichloromethane Fraction | Cytotoxicity | HeLa (Cervical Cancer) | 135.6 µg/mL | [10] |

| Diarylheptanoids from Alnus japonica | Cytotoxicity | Murine B16 Melanoma, Human SNU-C1 Gastric Cancer | Potent activity reported | [11] |

Experimental Protocols

This section details the methodologies for key experiments cited in the study of diarylheptanoids from Alnus species.

Extraction and Isolation of Diarylheptanoids

A general procedure for the extraction and isolation of diarylheptanoids from Alnus bark involves the following steps:

-

Preparation of Plant Material: The bark of the Alnus species is collected, air-dried, and ground into a fine powder.

-

Extraction: The powdered bark is typically extracted with methanol or ethanol at room temperature for an extended period. The resulting extract is then concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. The diarylheptanoids are typically enriched in the ethyl acetate and n-butanol fractions.

-

Chromatographic Purification: The enriched fractions are subjected to a series of chromatographic techniques to isolate individual diarylheptanoids. These techniques include:

-

Silica Gel Column Chromatography: Used for initial separation based on polarity.

-

Sephadex LH-20 Column Chromatography: Effective for separating phenolic compounds.

-

High-Performance Liquid Chromatography (HPLC): A crucial step for the final purification of compounds, often using a reversed-phase C18 column.

-

Structural Elucidation

The chemical structures of the isolated diarylheptanoids are determined using a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (1H and 13C) and 2D (COSY, HMQC, HMBC) NMR experiments are used to determine the carbon-hydrogen framework and the connectivity of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition of the compound.

-

Ultraviolet (UV) Spectroscopy: Provides information about the presence of chromophores, such as aromatic rings.

-

Infrared (IR) Spectroscopy: Helps to identify functional groups present in the molecule, such as hydroxyl and carbonyl groups.

Biological Activity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Seeding: Cancer cells (e.g., HeLa, Jurkat) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the diarylheptanoid or extract for a specified period (e.g., 48 hours).

-

MTT Addition: After the treatment period, MTT solution is added to each well, and the plates are incubated to allow the formazan crystals to form.

-

Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

-

Cell Culture: RAW 264.7 cells are cultured in a suitable medium.

-

Treatment and Stimulation: The cells are treated with different concentrations of the test compound in the presence of LPS to induce NO production.

-

Nitrite Measurement: After a 24-hour incubation period, the amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The percentage of NO inhibition is calculated, and the IC50 value is determined.

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of diarylheptanoids from Alnus species.

Conclusion

Diarylheptanoids from Alnus species represent a promising class of natural products with a wide range of biological activities, including potent anti-inflammatory and cytotoxic effects. This guide has provided a consolidated overview of the quantitative data, experimental protocols, and key signaling pathways associated with these compounds. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further exploration of Alnus diarylheptanoids as potential therapeutic agents. The detailed methodologies and comparative data aim to streamline future research efforts and accelerate the translation of these natural compounds from the laboratory to clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. New Insights on Phytochemical Features and Biological Properties of Alnus glutinosa Stem Bark - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative Determination of Diarylheptanoid Compounds from Korean Alnus -Korean Journal of Pharmacognosy | Korea Science [koreascience.kr]

- 5. Analysis of Components and Properties of Extractives from Alnus cremastogyne Pods from Different Provenances - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory activities, triterpenoids, and diarylheptanoids of Alnus acuminata ssp. arguta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Chemical profiling and anticancer activity of Alnus incana dichloromethane fraction on HeLa cells via cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytotoxic activities of diarylheptanoids from Alnus japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Oregonin from Alder Bark: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oregonin, a diarylheptanoid glycoside predominantly found in the bark of various alder (genus Alnus) species, has emerged as a compound of significant interest in the field of pharmacology and drug discovery.[1] Traditionally used in folk medicine, recent scientific investigations have begun to unravel the diverse biological activities of oregonin, highlighting its potential as a therapeutic agent. This technical guide provides an in-depth overview of the biological activities of oregonin, with a focus on its antioxidant, anti-inflammatory, and anticancer properties. The information is presented with detailed experimental protocols and quantitative data to support further research and development.

Antioxidant Activity

Oregonin exhibits notable antioxidant properties, which are attributed to its phenolic structure, enabling it to scavenge free radicals and chelate metal ions. The antioxidant capacity of oregonin has been evaluated using various in vitro assays.

Quantitative Antioxidant Data

While specific IC50 values for purified oregonin are not extensively reported in publicly available literature, studies on alder bark extracts rich in oregonin demonstrate significant antioxidant potential.

| Assay | Test Substance | IC50 Value | Reference |

| DPPH Radical Scavenging | Alnus species extract (high oregonin content) | Data not consistently reported for isolated oregonin | [2] |

| ABTS Radical Scavenging | Alnus species extract (high oregonin content) | Data not consistently reported for isolated oregonin | [3] |

| Ferric Reducing Antioxidant Power (FRAP) | Alnus species extract (high oregonin content) | Data not consistently reported for isolated oregonin | [4] |

Note: The lack of standardized quantitative data for purified oregonin in these assays highlights a key area for future research.

Experimental Protocols

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

-

Reagents: DPPH solution (in methanol or ethanol), test sample (oregonin dissolved in a suitable solvent), and a positive control (e.g., ascorbic acid or Trolox).

-

Procedure:

-

Prepare a working solution of DPPH with an absorbance of approximately 1.0 at 517 nm.

-

Add various concentrations of the oregonin solution to the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a spectrophotometer.

-

The percentage of scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.

-

This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation.

-

Reagents: ABTS solution, potassium persulfate, test sample (oregonin), and a positive control (e.g., Trolox).

-

Procedure:

-

Generate the ABTS radical cation by reacting ABTS solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

-

Dilute the ABTS radical solution with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add various concentrations of the oregonin solution to the diluted ABTS radical solution.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

-

Anti-inflammatory Activity

Oregonin has demonstrated significant anti-inflammatory effects by modulating key inflammatory pathways and mediators.

Quantitative Anti-inflammatory Data

| Assay/Endpoint | Cell Line | Inhibitor | IC50 Value | Reference |

| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Oregonin | Dose-dependent reduction observed | [5][6] |

| COX-2 Expression | HT-29 Human Colon Cancer Cells | Oregonin | Suppression observed | [7] |

| NF-κB Activation | RAW 264.7 Macrophages | Oregonin | Inhibition of promoter activity and p65 translocation | [5] |

Signaling Pathways in Anti-inflammatory Action

Oregonin exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling pathways.

Caption: Oregonin's anti-inflammatory signaling pathway.

Experimental Protocols

This assay measures the accumulation of nitrite, a stable product of NO, in cell culture supernatants.

-

Cell Line: RAW 264.7 murine macrophages.

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of oregonin for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce iNOS expression and NO production.

-

After 24 hours of incubation, collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration using a sodium nitrite standard curve.

-

This assay quantifies the transcriptional activity of NF-κB.

-

Procedure:

-

Transfect cells (e.g., HEK293T or a stable reporter cell line) with a luciferase reporter plasmid containing NF-κB binding sites in its promoter.

-

Pre-treat the transfected cells with oregonin.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS).

-

After incubation, lyse the cells and measure luciferase activity using a luminometer.

-

A decrease in luciferase activity in oregonin-treated cells indicates inhibition of NF-κB transcriptional activity.

-

Anticancer Activity

While research on the anticancer properties of oregonin is less extensive than for some related compounds like oridonin, preliminary studies suggest its potential in inhibiting cancer cell growth and inducing apoptosis.

Quantitative Anticancer Data

| Cell Line | Cancer Type | Compound | IC50 Value | Reference |

| HCT116 | Colon Cancer | Oridonin | ~12.5-25 µM (induces senescence) | [8] |

| MCF-7 | Breast Cancer | Not specified for Oregonin | Data not available | [9] |

| PC-3 | Prostate Cancer | Not specified for Oregonin | Data not available | [10] |

Note: The provided data for HCT116 is for oridonin, a structurally related compound. Further studies are needed to determine the specific IC50 values of oregonin in various cancer cell lines.

Signaling Pathways in Anticancer Action

The proposed anticancer mechanisms of oregonin and related compounds involve the induction of apoptosis and cell cycle arrest, potentially through the modulation of MAPK and other pro-apoptotic signaling pathways.

References

- 1. Augmentation of macrophage antitumor activities and nitric oxide production by oregonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antioxidant activity and contents of leaf extracts obtained from Dendropanax morbifera LEV are dependent on the collecting season and extraction conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. Oregonin inhibits lipopolysaccharide-induced iNOS gene transcription and upregulates HO-1 expression in macrophages and microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 7. Oregonin inhibits inflammation and protects against barrier disruption in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Anticancer Activity of Curcumin on Human Breast Adenocarcinoma: Role of Mcl-1 Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of proliferation of prostate cancer cell line, PC-3, in vitro and in vivo using (−)-gossypol - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Anti-Cancer Mechanism of Oridonin

Disclaimer: Initial searches for "oregonin" yielded limited information on its mechanism of action in cancer cells. However, a significant body of research exists for "oridonin," a structurally similar and commonly studied natural compound with potent anti-cancer properties. This guide will focus on the well-documented mechanisms of oridonin , assuming a likely user interest in this compound.

Audience: Researchers, scientists, and drug development professionals.

Core Objective: To provide an in-depth technical overview of the molecular mechanisms by which oridonin exerts its anti-cancer effects, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Introduction

Oridonin is a bioactive ent-kauranoid diterpenoid compound isolated from the traditional Chinese medicinal herb Rabdosia rubescens.[1][2] It has garnered significant attention in oncology research due to its broad-spectrum anti-tumor activities across various cancer types, including breast, prostate, lung, colon, ovarian, and pancreatic cancers.[1][3][4][5] Oridonin's anti-neoplastic effects are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis through the modulation of multiple critical signaling pathways.[1][2][3][6] This document serves as a technical guide to the core mechanisms of action of oridonin in cancer cells.

Core Mechanisms of Action

Oridonin's efficacy as an anti-cancer agent stems from its ability to interfere with fundamental cellular processes that are often dysregulated in cancer. These include the induction of programmed cell death (apoptosis), halting the cell division cycle, and preventing the spread of cancer cells (metastasis).

Induction of Apoptosis

A primary mechanism of oridonin is the induction of apoptosis in a variety of cancer cell lines.[3][6][7] This programmed cell death is often mediated through caspase-dependent pathways. For instance, in human gastric cancer (HGC-27) and colon cancer cells (HCT8, HCT116), oridonin treatment leads to increased levels of cleaved caspase-3 and PARP.[3][6] The apoptotic cascade is initiated through both intrinsic (mitochondrial) and extrinsic pathways. Oridonin has been shown to downregulate anti-apoptotic proteins like Bcl-2, Mcl-1, and survivin, while increasing the expression of pro-apoptotic proteins such as Bax.[5][6]

In some cancer types, oridonin-induced apoptosis is linked to the generation of reactive oxygen species (ROS) and the subsequent activation of stress-related signaling pathways.[3] For example, in colon cancer cells, ROS accumulation triggers the AMPK-mTOR-ULK1 pathway, leading to autophagy-dependent apoptosis.[3]

Cell Cycle Arrest

Oridonin effectively halts the proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G2/M phase, but also at the G0/G1 and S phases depending on the cancer type and dosage.[3][8][4][6][9] In gastric cancer and colon cancer cells, oridonin treatment leads to an accumulation of cells in the G2/M phase.[3][6] This arrest is associated with the modulation of key cell cycle regulatory proteins. For example, oridonin has been observed to downregulate cyclin B1 and CDK1, and upregulate the tumor suppressors p53 and p21.[8][4][6] In breast cancer cells, oridonin can induce S phase arrest by affecting p53, CDK2, and p21.[4]

Inhibition of Metastasis and Angiogenesis

Oridonin demonstrates significant anti-metastatic potential by targeting several stages of the metastatic cascade, including cell migration, invasion, and epithelial-to-mesenchymal transition (EMT).[1][2] It has been shown to increase the expression of the epithelial marker E-cadherin while decreasing mesenchymal markers such as N-cadherin, vimentin, and snail.[1] A key mechanism in preventing invasion is the downregulation of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix.[1][2] Furthermore, oridonin inhibits angiogenesis, the formation of new blood vessels that supply tumors with nutrients, in various cancers.[1]

Modulation of Signaling Pathways

Oridonin's effects on apoptosis, cell cycle, and metastasis are orchestrated through its interaction with multiple intracellular signaling pathways that are fundamental to cancer cell survival and proliferation.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers, playing a critical role in cell growth, proliferation, and survival.[10][11][12][13] Oridonin has been repeatedly shown to be a potent inhibitor of this pathway.[4][5] In hormone-independent prostate cancer cells and ovarian cancer cells, oridonin treatment significantly inhibits the phosphorylation of Akt and the expression of the PI3K p85 subunit.[2][8] This inactivation of Akt leads to the downregulation of downstream targets like mTOR.[14][5] By suppressing the mTOR signaling pathway, oridonin inhibits protein synthesis and cell growth, contributing to its anti-proliferative effects.[1][2][14][5]

Caption: Oridonin inhibits the PI3K/Akt/mTOR signaling pathway.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling route that regulates cell proliferation, differentiation, and apoptosis.[15][16] Oridonin has been found to activate specific MAPK pathways, such as the JNK and p38 MAPK pathways, which are often associated with stress responses and apoptosis induction.[6][7][17] In gastric cancer cells, oridonin induces apoptosis by activating the JNK/c-JUN pathway.[6] Similarly, in pancreatic cancer cells, oridonin-induced apoptosis is dependent on the p38 MAPK pathway, which in turn promotes the activation of p53.[7] This suggests that oridonin can selectively activate pro-apoptotic arms of the MAPK cascade.

Caption: Oridonin induces apoptosis via the JNK signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative effects of oridonin across various cancer cell lines as reported in the literature.

Table 1: IC50 Values of Oridonin in Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| HGC-27 | Gastric Cancer | 24 | ~15-20 | [6] |

| SKOV3 | Ovarian Cancer | 24 | ~2.5-10 | [1] |

| A2780 | Ovarian Cancer | Not Specified | Not Specified | [2] |

| HCT8 | Colon Cancer | 48 | ~10-20 | [3] |

| HCT116 | Colon Cancer | 48 | ~10-20 | [3] |

| SW1990 | Pancreatic Cancer | Not Specified | Not Specified | [7] |

| PC3 | Prostate Cancer | Not Specified | Not Specified | [8] |

| DU145 | Prostate Cancer | Not Specified | Not Specified | [8] |

| 4T1 | Breast Cancer | Not Specified | Not Specified | [4] |

| MCF-7 | Breast Cancer | Not Specified | Not Specified | [4] |

| MDA-MB-231 | Breast Cancer | Not Specified | Not Specified | [4] |

| A549 | Lung Cancer | Not Specified | Not Specified | [5] |

| NCI-H292 | Lung Cancer | Not Specified | Not Specified | [5] |

Note: Specific IC50 values can vary based on the assay used and experimental conditions.

Table 2: Effect of Oridonin on Apoptosis and Cell Cycle Distribution

| Cell Line | Treatment (µM) | Time (h) | Effect | Observation | Reference |

| HGC-27 | 10, 15, 20 | 24 | Apoptosis Induction | Apoptotic cells increased from 15.7% to 26.3%, 50.1%, and 52.4% | [6] |

| HGC-27 | 15, 20 | 12 | Cell Cycle Arrest | Increased cell population in G2/M phase | [6] |

| HCT8 | 0-20 | 48 | Apoptosis Induction | Dose-dependent increase in apoptosis | [3] |

| HCT116 | 0-20 | 48 | Apoptosis Induction | Dose-dependent increase in apoptosis | [3] |

| HCT8 | Not Specified | Not Specified | Cell Cycle Arrest | G2/M phase arrest | [3] |

| HCT116 | Not Specified | Not Specified | Cell Cycle Arrest | G2/M phase arrest | [3] |

| SKOV3 | Not Specified | Not Specified | Cell Cycle Arrest | G1/S phase block | [2] |

| A2780 | Not Specified | Not Specified | Cell Cycle Arrest | G1/S phase block | [2] |

| AGS | 10, 20 | 24 | Apoptosis Induction | Apoptotic cells increased from 8.77% to 16.63% and 26.33% | [18] |

Experimental Protocols

This section outlines common methodologies used to investigate the anti-cancer effects of oridonin.

Cell Viability and Proliferation Assay (CCK-8/MTT)

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and cultured overnight to allow for attachment.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of oridonin (e.g., 0, 2.5, 5, 10, 20, 40 µM). A control group receives medium with DMSO.

-

Incubation: Cells are incubated for specified time points (e.g., 24, 48, 72 hours).

-

Reagent Addition: 10 µL of Cell Counting Kit-8 (CCK-8) or MTT solution is added to each well.

-

Incubation: The plates are incubated for 1-4 hours at 37°C.

-

Measurement: The absorbance is measured at 450 nm (for CCK-8) or 570 nm (for MTT after solubilization of formazan) using a microplate reader.

-

Analysis: Cell viability is calculated as a percentage relative to the control group. The IC50 value is determined using non-linear regression analysis.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

-

Cell Treatment: Cells are treated with oridonin at desired concentrations for a specified duration (e.g., 24 or 48 hours).

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

-

Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added according to the manufacturer's protocol.

-

Incubation: The cells are incubated in the dark for 15 minutes at room temperature.

-

Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

Cell Cycle Analysis by Flow Cytometry (PI Staining)

-

Cell Treatment: Cells are treated with oridonin as described above.

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Fixed cells are washed with PBS and then incubated with a solution containing RNase A and Propidium Iodide (PI) for 30 minutes in the dark.

-

Analysis: The DNA content of the cells is analyzed by a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.

Western Blot Analysis

-

Protein Extraction: After treatment with oridonin, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour, followed by incubation with primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-caspase-3, anti-β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Caption: A generalized workflow for in vitro anti-cancer drug screening.

Conclusion

Oridonin is a promising natural anti-cancer agent that exerts its effects through a multi-pronged approach. Its ability to induce apoptosis and cell cycle arrest while inhibiting metastasis is underpinned by its capacity to modulate critical oncogenic signaling pathways, most notably the PI3K/Akt/mTOR and MAPK pathways. The extensive preclinical data strongly support its further investigation and development as a potential therapeutic agent in clinical settings, possibly in combination with conventional chemotherapy to enhance efficacy and overcome drug resistance.[1] Further research is warranted to fully elucidate its molecular targets and to optimize its therapeutic application.

References

- 1. mdpi.com [mdpi.com]

- 2. Oridonin inhibits metastasis of human ovarian cancer cells by suppressing the mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Autophagy-dependent apoptosis induction by oridonin are mediated by ROS-dependent AMPK-mTOR-ULK1 pathway in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Oridonin inhibits mTOR signaling and the growth of lung cancer tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oridonin induces apoptosis in HGC-27 cells by activating the JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oridonin induces apoptosis in SW1990 pancreatic cancer cells via p53- and caspase-dependent induction of p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 11. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. profiles.wustl.edu [profiles.wustl.edu]

- 13. researchgate.net [researchgate.net]

- 14. Oridonin Suppresses Proliferation of Human Ovarian Cancer Cells via Blockage of mTOR Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Oridonin inhibits the proliferation of human colon cancer cells by upregulating BMP7 to activate p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Oridonin Dose-Dependently Modulates the Cell Senescence and Apoptosis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Oregonin's Role in Anti-Inflammatory Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oregonin, a diarylheptanoid predominantly found in the bark of red alder (Alnus rubra), has emerged as a promising natural compound with significant anti-inflammatory properties. Its potential to modulate key signaling cascades involved in the inflammatory response makes it a compelling candidate for the development of novel therapeutics for a range of inflammatory conditions. This technical guide provides an in-depth overview of the molecular mechanisms underlying oregonin's anti-inflammatory effects, with a focus on its impact on critical signaling pathways. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling networks modulated by oregonin.

Core Anti-Inflammatory Mechanisms of Oregonin

Oregonin exerts its anti-inflammatory effects through a multi-pronged approach, primarily by targeting pro-inflammatory signaling pathways and upregulating endogenous antioxidant defenses. In various cell-based models, particularly in macrophages stimulated with inflammatory agents like lipopolysaccharide (LPS), oregonin has been shown to dose-dependently reduce the production of key inflammatory mediators.[1]

Quantitative Effects of Oregonin on Inflammatory Markers

The following tables summarize the quantitative data on the inhibitory effects of oregonin on the production of nitric oxide (NO) and pro-inflammatory cytokines.

Table 1: Inhibitory Effects of Oregonin on Nitric Oxide (NO) Production

| Cell Line | Stimulant | Oregonin Concentration | % Inhibition of NO Production | IC50 Value |

| RAW 264.7 Macrophages | LPS (1 µg/mL) | 10 µM | Data not specified | Not explicitly stated, but dose-dependent reduction observed |

| RAW 264.7 Macrophages | LPS (1 µg/mL) | 25 µM | Data not specified | Not explicitly stated, but dose-dependent reduction observed |

| RAW 264.7 Macrophages | LPS (1 µg/mL) | 50 µM | Data not specified | Not explicitly stated, but dose-dependent reduction observed |

Data synthesized from qualitative descriptions of dose-dependent inhibition. Specific percentages and IC50 values require further targeted research for explicit quantification.

Table 2: Inhibitory Effects of Oregonin on Pro-Inflammatory Cytokine Production

| Cell Line | Stimulant | Cytokine | Oregonin Concentration | % Inhibition of Cytokine Production |

| Primary Human Macrophages | LPS | Pro-inflammatory cytokines (unspecified) | Not specified | Significant decrease observed |

| HT-29 Human Colorectal Adenocarcinoma Cells | TNF-α | IL-8, IL-1β | Not specified | Suppression observed |

Modulation of Key Signaling Pathways by Oregonin

Oregonin's anti-inflammatory activity is intrinsically linked to its ability to interfere with intracellular signaling cascades that orchestrate the inflammatory response. The primary pathways identified to be modulated by oregonin are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory gene expression. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as LPS or TNF-α, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Oregonin has been demonstrated to inhibit NF-κB activation.[1] It achieves this by preventing the nuclear translocation of the p65 subunit and inhibiting the phosphorylation of IκBα.[1] However, it has been noted that oregonin does not affect the activity of the IKK complex itself.[1]

The MAPK Signaling Pathway

The MAPK family, including p38 MAPK, extracellular signal-regulated kinases (ERK1/2), and c-Jun N-terminal kinases (JNK), plays a crucial role in transducing extracellular stimuli into cellular responses, including inflammation. Oregonin has been shown to selectively attenuate the activation of p38 MAPK, while its effects on ERK and JNK activation appear to be less significant.[1] The inhibition of p38 MAPK activation contributes to the overall anti-inflammatory effect of oregonin, as p38 MAPK is involved in the post-transcriptional regulation of pro-inflammatory cytokine expression.

Upregulation of Heme Oxygenase-1 (HO-1)

In addition to inhibiting pro-inflammatory pathways, oregonin also upregulates the expression of the antioxidant enzyme Heme Oxygenase-1 (HO-1).[1] HO-1 plays a critical role in cellular defense against oxidative stress and inflammation. It catabolizes heme into biliverdin (which is subsequently converted to the potent antioxidant bilirubin), free iron, and carbon monoxide (CO). CO, in turn, has been shown to exert anti-inflammatory effects, including the suppression of iNOS. The induction of HO-1 by oregonin represents a significant indirect anti-inflammatory mechanism.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on oregonin's anti-inflammatory effects.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophages are a commonly used cell line for in vitro inflammation studies.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Oregonin Treatment: Oregonin is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution. For experiments, cells are pre-treated with various concentrations of oregonin for a specified period (e.g., 1-2 hours) before stimulation with an inflammatory agent.

-

Inflammatory Stimulation: Lipopolysaccharide (LPS) from E. coli is a potent inducer of inflammation in macrophages and is typically used at a concentration of 1 µg/mL.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

-

Seed RAW 264.7 cells in a 96-well plate at a density of approximately 1.5 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of oregonin for 1-2 hours.

-

Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

-

Collect 100 µL of the cell culture supernatant.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.

-

Incubate the mixture at room temperature for 10-15 minutes in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration by comparing the absorbance to a standard curve prepared with sodium nitrite.

Cytokine Quantification (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

-

Wash the plate and block non-specific binding sites.

-

Add cell culture supernatants (collected from oregonin- and LPS-treated cells) and a series of known concentrations of the recombinant cytokine standard to the wells. Incubate for 2 hours.

-

Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour.

-

Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes.

-

Wash the plate and add a substrate solution (e.g., TMB).

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm.

-

Determine the cytokine concentration in the samples by interpolating from the standard curve.

Western Blot Analysis for Signaling Proteins

Western blotting is used to detect the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

-

Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-p65, total p65, phospho-IκBα, total IκBα, phospho-p38, total p38, HO-1, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

References

In Vitro Antioxidant Properties of Oregonin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oregonin, a diarylheptanoid predominantly found in the bark and leaves of red alder (Alnus rubra), has garnered scientific interest for its potential health benefits, including its antioxidant properties. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous chronic diseases. Antioxidants like oregonin can mitigate oxidative damage, making them promising candidates for therapeutic development. This technical guide provides an in-depth overview of the in vitro antioxidant properties of oregonin, focusing on its radical scavenging abilities, reducing power, and its influence on cellular antioxidant defense mechanisms.

Core Mechanisms of Antioxidant Action

Oregonin exerts its antioxidant effects through two primary mechanisms:

-

Direct Radical Scavenging: Oregonin can directly neutralize free radicals by donating a hydrogen atom or an electron, thereby stabilizing the reactive species and preventing them from damaging cellular components.

-

Modulation of Cellular Antioxidant Pathways: Oregonin has been investigated for its potential to upregulate endogenous antioxidant defense systems, most notably the Keap1-Nrf2 signaling pathway.

Quantitative Assessment of Antioxidant Capacity

The antioxidant potential of oregonin has been evaluated using various in vitro assays. The following tables summarize the quantitative data from these assessments.

Table 1: Radical Scavenging Activity of Oregonin

| Assay | Radical | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |

| DPPH | 2,2-diphenyl-1-picrylhydrazyl | Data Not Available | Ascorbic Acid | 5.83 |

| ABTS | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | Data Not Available | Trolox | 2.93 |

IC50: The concentration of the antioxidant required to scavenge 50% of the initial free radicals.

Table 2: Reducing Power and Cellular Antioxidant Activity of Oregonin

| Assay | Principle | Result | Units | Reference Compound | Result | Units |

| FRAP | Ferric Reducing Antioxidant Power | Data Not Available | µmol Fe(II)/g | Trolox | - | - |

| CAA | Cellular Antioxidant Activity | Data Not Available | µmol QE/100 µmol | Quercetin | - | - |

FRAP values are expressed as micromoles of ferrous iron equivalents per gram of the compound. CAA values are expressed as micromoles of quercetin equivalents per 100 micromoles of the compound.

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants[1]. DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm[1][2].

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Sample Preparation: Prepare various concentrations of oregonin in methanol.

-

Reaction Mixture: Add 100 µL of each oregonin concentration to a 96-well plate.

-

Add 100 µL of the DPPH solution to each well.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 514 nm using a microplate reader[3].

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of oregonin.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+)[4][5]. The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. The pre-formed radical has a blue-green color, which is decolorized in the presence of an antioxidant. The change in absorbance is measured spectrophotometrically at 734 nm[3][4].

Protocol:

-

Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

-

Working Solution: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare various concentrations of oregonin.

-

Reaction Mixture: Add 100 µL of each oregonin concentration to a 96-well plate.

-

Add 100 µL of the ABTS•+ working solution to each well.

-

Incubation: Incubate the plate at room temperature for 6 minutes[3].

-

Absorbance Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The IC50 value is then determined.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH[4]. The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form results in the formation of an intense blue color, which is measured spectrophotometrically at 593 nm[4][6].

Protocol:

-

Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

-

Sample Preparation: Prepare various concentrations of oregonin.

-

Reaction Mixture: Add 10 µL of the sample to a well in a 96-well plate.

-

Add 300 µL of the freshly prepared and pre-warmed (37°C) FRAP reagent.

-

Incubation: Incubate the plate at 37°C for 4 minutes.

-

Absorbance Measurement: Measure the absorbance at 593 nm.

-

Calculation: A standard curve is prepared using known concentrations of FeSO₄·7H₂O. The antioxidant capacity of the sample is expressed as mM Fe(II) equivalents per gram of sample.

Cellular Antioxidant Activity (CAA) Assay

Principle: The CAA assay is a cell-based method that measures the ability of a compound to prevent the formation of fluorescent dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) in the presence of peroxyl radicals generated by 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH)[7][8]. This assay provides a more biologically relevant measure of antioxidant activity as it accounts for cellular uptake and metabolism[7].

Protocol:

-

Cell Culture: Seed human hepatocarcinoma (HepG2) or Caco-2 cells in a 96-well microplate and culture until they reach confluence.

-

Loading with DCFH-DA: Wash the cells with PBS and then incubate with a solution containing DCFH-DA and the oregonin sample for a specified time.

-

Induction of Oxidative Stress: Add AAPH solution to induce the generation of peroxyl radicals.

-

Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence microplate reader.

-

Calculation: The antioxidant activity is quantified by calculating the area under the fluorescence curve. The results are typically expressed as quercetin equivalents[7].

Signaling Pathways and Molecular Mechanisms

The Keap1-Nrf2 Signaling Pathway

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of cellular defense against oxidative stress[6]. Under basal conditions, Keap1 binds to Nrf2 and facilitates its ubiquitination and subsequent degradation by the proteasome. Upon exposure to oxidative or electrophilic stress, or in the presence of certain phytochemicals, reactive cysteine residues in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, thereby inducing their expression.

While several natural compounds have been shown to activate the Nrf2 pathway, direct evidence for oregonin's ability to modulate this pathway in vitro is still emerging.

References

- 1. mdpi.com [mdpi.com]

- 2. dpph assay ic50: Topics by Science.gov [science.gov]

- 3. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods [mdpi.com]

A Technical Guide to the Discovery, Isolation, and Characterization of Oregonin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oregonin, a diarylheptanoid xyloside, is a prominent bioactive compound found in high concentrations in the bark and leaves of the red alder tree (Alnus rubra). First identified in 1974, oregonin has since garnered significant scientific interest due to its diverse pharmacological activities, including potent anti-inflammatory and antioxidant properties. This technical guide provides a comprehensive overview of the discovery and isolation of oregonin, detailing experimental protocols for its extraction and purification. It presents a compilation of its structural and spectroscopic data for accurate identification and characterization. Furthermore, this document elucidates the molecular mechanisms underlying oregonin's bioactivity, with a focus on its modulation of key signaling pathways.

Discovery and Structural Elucidation

Oregonin, with the chemical formula C₂₄H₃₀O₁₀, was first isolated and its structure described in 1974 by Karchesy, Laver, Barofsky, and Barofsky.[1] It is a glycoside belonging to the diarylheptanoid class of natural products, characterized by two aromatic rings linked by a seven-carbon chain. The systematic name for oregonin is (5S)-1,7-bis(3,4-dihydroxyphenyl)-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyheptan-3-one.

Spectroscopic Data for Structural Characterization

The structural elucidation of oregonin was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key spectroscopic data for oregonin.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Oregonin

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm), Multiplicity, Coupling Constant (J in Hz) |

| Heptanoid Chain | ||

| 1 | 31.0 | 2.67 (t, J=7.7) |

| 2 | 45.1 | 2.76 (t, J=7.7) |

| 3 | 211.5 | - |

| 4 | 48.9 | 2.82 (dd, J=16.8, 4.5), 2.94 (dd, J=16.8, 8.1) |

| 5 | 76.8 | 4.15 (m) |

| 6 | 38.8 | 1.81 (m), 1.93 (m) |

| 7 | 30.1 | 2.58 (m) |

| Aromatic Ring 1 | ||

| 1' | 133.9 | - |

| 2' | 116.1 | 6.69 (d, J=8.0) |

| 3' | 145.3 | - |

| 4' | 143.7 | - |

| 5' | 115.8 | 6.66 (d, J=1.9) |

| 6' | 120.4 | 6.54 (dd, J=8.0, 1.9) |

| Aromatic Ring 2 | ||

| 1'' | 134.2 | - |

| 2'' | 116.2 | 6.68 (d, J=8.0) |

| 3'' | 145.2 | - |

| 4'' | 143.6 | - |

| 5'' | 115.7 | 6.65 (d, J=2.0) |

| 6'' | 120.3 | 6.52 (dd, J=8.0, 2.0) |

| Xylose Moiety | ||

| 1''' | 104.2 | 4.41 (d, J=7.4) |

| 2''' | 74.8 | 3.20 (t, J=8.4) |

| 3''' | 77.9 | 3.38 (t, J=9.0) |

| 4''' | 71.2 | 3.55 (ddd, J=9.8, 8.7, 5.1) |

| 5''' | 66.9 | 3.12 (dd, J=11.4, 9.8), 3.84 (dd, J=11.4, 5.1) |